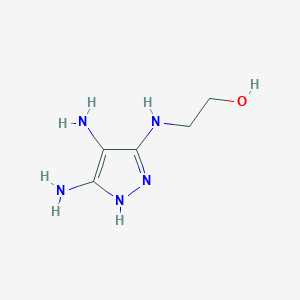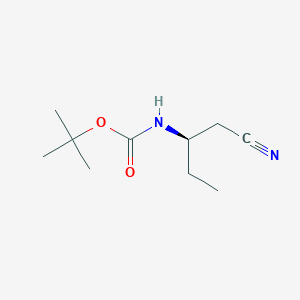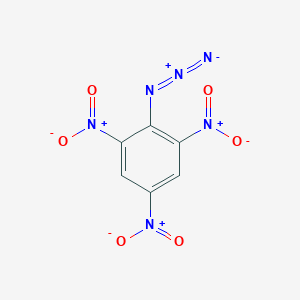
Ethyl 4-acetonyl-1-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-acetonyl-1-piperidinecarboxylate, also known as EAPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EAPC belongs to the class of piperidinecarboxylates, which are known for their diverse pharmacological activities.
Mécanisme D'action
The exact mechanism of action of Ethyl 4-acetonyl-1-piperidinecarboxylate is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and noradrenaline. Ethyl 4-acetonyl-1-piperidinecarboxylate has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
Ethyl 4-acetonyl-1-piperidinecarboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and noradrenaline in the brain, which can improve mood and cognitive function. Ethyl 4-acetonyl-1-piperidinecarboxylate has also been shown to reduce the production of inflammatory cytokines, which can reduce inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Ethyl 4-acetonyl-1-piperidinecarboxylate is that it is relatively easy to synthesize and has a high yield. This makes it a cost-effective compound for use in lab experiments. However, one of the limitations of Ethyl 4-acetonyl-1-piperidinecarboxylate is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Orientations Futures
There are several future directions for research on Ethyl 4-acetonyl-1-piperidinecarboxylate. One area of interest is the development of new drugs based on Ethyl 4-acetonyl-1-piperidinecarboxylate. Researchers are investigating the potential of Ethyl 4-acetonyl-1-piperidinecarboxylate as a lead compound for the development of drugs for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Another area of interest is the investigation of the mechanism of action of Ethyl 4-acetonyl-1-piperidinecarboxylate. Researchers are studying the interactions of Ethyl 4-acetonyl-1-piperidinecarboxylate with neurotransmitters and enzymes to gain a better understanding of its effects. Finally, researchers are investigating the potential of Ethyl 4-acetonyl-1-piperidinecarboxylate as a therapeutic agent for other conditions such as epilepsy and chronic pain.
Méthodes De Synthèse
The synthesis of Ethyl 4-acetonyl-1-piperidinecarboxylate involves the reaction of piperidine with ethyl acetoacetate in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain Ethyl 4-acetonyl-1-piperidinecarboxylate. The yield of this reaction is high, and the purity of the product can be improved by recrystallization.
Applications De Recherche Scientifique
Ethyl 4-acetonyl-1-piperidinecarboxylate has been studied extensively for its potential therapeutic applications. It has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties. Ethyl 4-acetonyl-1-piperidinecarboxylate has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In addition, Ethyl 4-acetonyl-1-piperidinecarboxylate has been studied for its potential use as a lead compound for the development of new drugs.
Propriétés
Numéro CAS |
106140-40-3 |
|---|---|
Nom du produit |
Ethyl 4-acetonyl-1-piperidinecarboxylate |
Formule moléculaire |
C11H19NO3 |
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
ethyl 4-(2-oxopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-3-15-11(14)12-6-4-10(5-7-12)8-9(2)13/h10H,3-8H2,1-2H3 |
Clé InChI |
HNKSHHHQRHFCLA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC(CC1)CC(=O)C |
SMILES canonique |
CCOC(=O)N1CCC(CC1)CC(=O)C |
Synonymes |
1-Piperidinecarboxylic acid, 4-(2-oxopropyl)-, ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Oxabicyclo[3.3.1]non-6-en-9-one](/img/structure/B178276.png)





![Tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;hydrochloride](/img/structure/B178289.png)
![Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone hydrochloride](/img/structure/B178292.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B178301.png)


